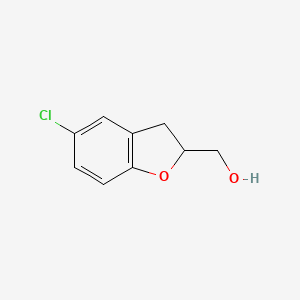

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Description

Contextualization of Benzofuran (B130515) Core Structures in Chemical Biology and Organic Synthesis

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a fundamental structural unit found in a multitude of natural products and synthetic compounds. rsc.orgnih.gov These structures are widely distributed in various plant families, including Asteraceae, Fabaceae, and Moraceae. nih.gov Natural products containing the benzofuran motif exhibit a vast range of pharmacological activities, such as antimicrobial, anti-inflammatory, antitumor, and antiviral properties. rsc.orgrsc.orgrsc.org For instance, Ailanthoidol, a natural benzofuran, has shown potential in suppressing tumor progression. nih.gov

The inherent biological relevance of the benzofuran scaffold has made it a subject of intense interest in organic synthesis. nih.gov Chemists have developed numerous methodologies to construct and functionalize the benzofuran nucleus, driven by the need to access novel derivatives with potentially enhanced therapeutic properties. rsc.orgmdpi.com These synthetic strategies are crucial for creating libraries of compounds for drug screening and for conducting structure-activity relationship (SAR) studies to understand how molecular modifications influence biological effects. researchgate.net The versatility of the benzofuran core allows for its incorporation into more complex molecular architectures, further expanding its applications in the design of new therapeutic agents. nih.govrsc.org

Overview of Dihydrobenzofuran Derivatives as Privileged Scaffolds in Research

Within the broader family of benzofurans, the 2,3-dihydrobenzofuran (B1216630) scaffold holds a special status as a "privileged structure." nih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. mdpi.com The 2,3-dihydrobenzofuran core, a rigid heterocyclic structure, is a key component in many bioactive natural products and synthetic compounds, including approved drugs. nih.govmdpi.com

The structural rigidity and three-dimensional character of the dihydrobenzofuran ring, which contains two sp3-hybridized carbon atoms, distinguish it from the planar, aromatic benzofuran. mdpi.com This non-planar geometry can be advantageous for specific interactions with the active sites of proteins and enzymes. Research has demonstrated that compounds containing the 2,3-dihydrobenzofuran scaffold possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com Consequently, significant effort has been dedicated to the development of efficient synthetic methods for accessing diverse libraries of these derivatives for biological screening. nih.govnih.gov

Significance of Halogenation (e.g., Chlorination) in Benzofuran Chemical Space

The introduction of halogen atoms, particularly chlorine, onto a molecular scaffold is a common and impactful strategy in medicinal chemistry. scientificupdate.com Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov In the United States, a significant percentage of pharmaceutical products rely on chlorine chemistry at some stage of their manufacture. nih.gov

In the context of the benzofuran chemical space, chlorination serves as a powerful tool for modulating biological activity. The position and number of chlorine substituents can fine-tune the electronic and steric properties of the benzofuran ring system. For example, the presence of a chlorine atom can alter the molecule's ability to participate in hydrogen bonding or halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. scientificupdate.com The synthesis of chlorinated benzofuran derivatives has been pursued to develop new agents with potential applications in areas such as cancer therapy and antimicrobial treatments. nih.govresearchgate.net The electronegativity of the chlorine atom can also influence the reactivity of the benzofuran ring, providing handles for further synthetic modification. smolecule.com

Research Gaps and Emerging Opportunities for (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

While the benzofuran and dihydrobenzofuran scaffolds are well-established in academic research, the specific derivative this compound remains a relatively underexplored compound. A survey of the scientific literature reveals a significant research gap concerning its synthesis, characterization, and potential biological applications.

The structure of this compound combines the key features discussed previously: the privileged 2,3-dihydrobenzofuran scaffold, a chlorine substituent at the 5-position, and a methanol (B129727) group at the 2-position. This unique combination presents several emerging opportunities for investigation:

Novel Synthetic Intermediates: The primary alcohol (methanol) group is a versatile functional handle for a wide range of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and other functional groups. This makes this compound a potentially valuable building block for the synthesis of more complex molecules and compound libraries.

Probing Structure-Activity Relationships: As a simple, well-defined derivative, this compound can serve as a foundational tool for systematic SAR studies. By using it as a starting point, researchers can explore how modifications to the methanol group, in concert with the fixed chloro-substitution, affect interactions with various biological targets.

Exploration of New Biological Activities: Given the diverse bioactivities associated with both dihydrobenzofurans and chlorinated aromatics, this compound and its derivatives are prime candidates for screening in various biological assays, including anticancer, antimicrobial, and anti-inflammatory tests. The specific substitution pattern may unlock novel or enhanced activities not observed in other derivatives.

The lack of extensive research on this particular compound highlights an opportunity for academic and industrial researchers to expand the known chemical space of functionalized dihydrobenzofurans and potentially uncover new lead compounds for drug development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 312608-45-0 | appchemical.com |

| Molecular Formula | C₉H₉ClO₂ | appchemical.com |

| Molecular Weight | 184.62 g/mol | appchemical.com |

| SMILES | OCC1Cc2c(O1)ccc(c2)Cl | appchemical.com |

Table 2: Structural Components and Their Significance

| Structural Component | Significance in Chemical Research |

| 2,3-Dihydrobenzofuran Core | Recognized as a "privileged scaffold" in medicinal chemistry, often associated with diverse biological activities. nih.govnih.gov |

| 5-Chloro Substituent | Modulates physicochemical properties like lipophilicity and metabolic stability; can participate in halogen bonding. scientificupdate.comnih.gov |

| 2-Methanol Group (-CH₂OH) | Provides a reactive site for further synthetic modifications (e.g., esterification, oxidation) to create diverse derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOZCIWDRNGMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2,3 Dihydrobenzofuran 2 Yl Methanol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comresearchgate.net For (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol (I), the primary disconnections involve the ether linkage of the dihydrofuran ring and the carbon-carbon bond of the hydroxymethyl substituent.

A logical retrosynthetic approach would be:

Functional Group Interconversion (FGI): The primary alcohol in the target molecule (I) can be obtained from the reduction of a corresponding carboxylic acid or ester (II). This simplifies the structure for further disconnection.

C-O Bond Disconnection: The ether bond in the dihydrofuran ring (II) is a key linkage. Disconnecting this bond via an intramolecular Williamson ether synthesis logic leads to a 2-(halopropyl)-4-chlorophenol intermediate (III).

C-C Bond Disconnection: Alternatively, disconnecting the bond between the aromatic ring and the heterocyclic portion suggests an intermolecular reaction. A primary disconnection across the C-O and C2-C3 bonds points towards precursors such as 4-chlorophenol (B41353) (IV) and a suitable three-carbon electrophilic synthon like epichlorohydrin (B41342) or glycidol (B123203) (V).

This analysis identifies 4-chlorophenol as a crucial and readily available precursor, providing the chlorinated benzene (B151609) ring. The remaining challenge lies in constructing the hydroxymethyl-substituted dihydrofuran ring onto this phenolic base.

Key Precursors Identified through Retrosynthetic Analysis:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Chlorophenol | Cl-C₆H₄-OH | Provides the chloro-substituted aromatic ring. |

| Epichlorohydrin | C₃H₅ClO | Acts as a three-carbon electrophile for building the dihydrofuran ring. |

| Glycidol | C₃H₆O₂ | An alternative three-carbon synthon containing the required oxygen functionalities. |

| 2-Allyl-4-chlorophenol | C₉H₉ClO | An intermediate for intramolecular cyclization strategies. |

Classical Synthetic Routes to Dihydrobenzofuran Methanol (B129727) Analogues

Classical synthetic methods have long been employed for the construction of the dihydrobenzofuran nucleus. These routes typically involve multi-step sequences focusing on fundamental organic reactions.

A foundational strategy for forming the dihydrofuran ring is the intramolecular cyclization of an ortho-substituted phenol (B47542). cnr.it A common approach begins with the Williamson ether synthesis, where the sodium salt of 4-chlorophenol is reacted with an allyl halide (e.g., allyl bromide) to form 1-allyloxy-4-chlorobenzene. This intermediate can then undergo a Claisen rearrangement, typically by heating, to yield 2-allyl-4-chlorophenol.

Subsequent intramolecular cyclization of the 2-allylphenol (B1664045) derivative is a key step. This can be achieved through various methods, including acid-catalyzed cyclization or oxidative cyclization. researchgate.net For instance, treatment of o-allylphenols with an oxidant like Oxone® can lead to the formation of 2-hydroxymethyl-2,3-dihydrobenzofurans in a one-pot process. researchgate.net

Dehydrative cyclization is another classical approach where a diol undergoes intramolecular etherification, typically under acidic conditions, to form the cyclic ether. mdpi.comorganic-chemistry.org In the context of the target molecule, this would involve a precursor like 1-(4-chloro-2-hydroxyphenyl)propane-1,3-diol, which could cyclize to form the dihydrobenzofuran ring.

The introduction of the chlorine atom at the 5-position of the dihydrobenzofuran ring is most efficiently accomplished by using a pre-chlorinated starting material. As identified in the retrosynthetic analysis, 4-chlorophenol is the ideal precursor, ensuring the chlorine atom is correctly positioned from the outset of the synthetic sequence.

Direct chlorination of the 2,3-dihydrobenzofuran (B1216630) core is an alternative, though it can present challenges with regioselectivity. Electrophilic aromatic substitution on the benzofuran (B130515) ring system would be the primary method. Reagents like sodium hypochlorite (B82951) can be used for the chlorination of related heterocyclic systems like benzothiophenes. nih.gov However, controlling the position of chlorination can be difficult, and may lead to a mixture of isomers. For example, chlorination of dibenzofuran (B1670420) with copper(II) chloride can result in multiple chlorinated products, with the distribution depending heavily on reaction conditions. nih.gov Therefore, starting with 4-chlorophenol is the superior strategy for unambiguously synthesizing the 5-chloro isomer.

Installing the hydroxymethyl group at the C2 position can be achieved through several classical routes.

One common method involves the synthesis of a 2-carboxydihydrobenzofuran derivative, followed by reduction. For instance, the reaction of 4-chlorophenol with a suitable precursor can lead to 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid. This carboxylic acid can then be reduced to the corresponding primary alcohol, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

An alternative strategy involves using a starting material that already contains the necessary functionality. A well-established route to 2-hydroxymethyl-2,3-dihydrobenzofurans starts with the reaction of a substituted phenol with epichlorohydrin. The initial reaction forms a glycidyl (B131873) ether, which then undergoes thermal rearrangement and intramolecular cyclization to yield the desired 2-hydroxymethyl-dihydrobenzofuran skeleton.

Modern Catalytic Approaches for the Synthesis of this compound

Recent advancements in organic synthesis have focused on the development of catalytic methods that offer higher efficiency, selectivity, and atom economy compared to classical routes. nih.govrsc.org Transition metal catalysis, in particular, has provided powerful tools for constructing the dihydrobenzofuran scaffold. researchgate.netrsc.org

Transition metals such as palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni) have been extensively used to catalyze the synthesis of dihydrobenzofurans. nih.govrsc.orgrsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

A prominent strategy is the palladium-catalyzed intramolecular cyclization of 2-allylphenols or related substrates. For example, Pd-catalyzed processes can facilitate the intramolecular C-O bond formation through mechanisms like the Wacker-type cyclization or Heck-type reactions. nih.gov A highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to provide chiral 2,3-dihydrobenzofurans. organic-chemistry.org

Rhodium-catalyzed reactions have also emerged as a powerful method. Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with alkenes can construct the dihydrobenzofuran ring system efficiently. organic-chemistry.org

Copper-catalyzed reactions are also relevant, particularly for biomimetic syntheses. Cu-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been used to synthesize chiral dihydrobenzofuran-3-ols. rsc.org The oxidative coupling of phenolic precursors, often mediated by copper or other metals, can generate radical intermediates that cyclize to form the dihydrobenzofuran core. scielo.br

Examples of Catalytic Systems for Dihydrobenzofuran Synthesis:

| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Intramolecular Annulation | o-Iodophenol with terminal alkyne | 60-95% | nih.gov |

| [RhCp*Cl₂]₂ | C-H Activation/[3+2] Annulation | N-Phenoxyacetamide with alkene | 52-82% | nih.govrsc.org |

| Cu(OAc)₂ | Oxidative Cyclization | 2-Alkenylphenol | up to 90% | nih.gov |

| Ni(cod)₂ | Reductive Cyclization | o-Halophenyl allyl ether | 70-98% | rsc.org |

Applying these modern methods to the synthesis of this compound would involve designing a suitable precursor, such as a 4-chloro-2-allylphenol derivative with appropriate functionality at the allylic position, that can undergo a transition metal-catalyzed cyclization to form the target molecule or a close precursor.

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of enantiomerically pure chiral 2,3-dihydrobenzofurans, including derivatives like this compound, is a significant area of research due to the prevalence of this scaffold in bioactive molecules. researchgate.net Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, provides the most direct route to these optically active compounds, avoiding classical resolution techniques.

A variety of catalytic systems have been developed for the enantioselective construction of the dihydrobenzofuran core. These include rhodium-catalyzed asymmetric ring-opening reactions, iridium-catalyzed intramolecular hydroarylations, and organocatalytic domino reactions. acs.orgrsc.orgnii.ac.jp For instance, a one-pot procedure using a Rh-catalyzed asymmetric ring-opening followed by a Pd-catalyzed intramolecular C–O coupling has been shown to produce chiral dihydrobenzofuran frameworks with high enantioselectivity (96% ee). acs.orgacs.org Similarly, cationic iridium complexes paired with chiral bisphosphine ligands such as Segphos or difluorphos (B3069624) can catalyze enantioselective cyclizations to yield dihydrobenzofurans with up to 84% ee. nii.ac.jp

Organocatalysis presents a metal-free alternative for these transformations. Chiral bifunctional squaramide-tertiary amine organocatalysts have been successfully employed in domino reactions to synthesize dihydrobenzofuran precursors with exceptional enantioselectivity, often exceeding 99% ee. rsc.org Chiral phosphoric acids have also proven effective in catalyzing enantioselective [3+2] annulation reactions to build the dihydrobenzofuran skeleton with high optical purity. researchgate.net Another powerful approach involves the asymmetric hydrogenation of benzofuran precursors using bimetallic catalytic systems, such as a chiral Rh/Hf/(S)‐DTBM‐SEGPHOS complex, which can deliver chiral 2,3-dihydrobenzofurans with up to 99% enantiomeric excess. researchgate.net

| Catalytic System | Ligand/Catalyst Type | Reaction Type | Enantioselectivity (ee/er) | Ref. |

| Rh(I)/Pd(II) | Chiral Phosphine | Asymmetric Ring Opening / C-O Coupling | 96% ee | acs.org |

| Cationic Iridium | (R)-difluorphos | Intramolecular Cyclization | 84% ee | nii.ac.jp |

| Organocatalyst | (R,R)-Squaramide | Domino Heterocyclization | 96 to >99% ee | rsc.org |

| Spiro-chiral Phosphoric Acid | Brønsted Acid | [3+2] Cyclization | 96:4 er | researchgate.net |

| Rh/Hf Bimetallic | (S)‐DTBM‐SEGPHOS | Asymmetric Hydrogenation | up to 99% ee | researchgate.net |

| Copper/BOX complex | Chiral Lewis Acid | Asymmetric Annulation | 88–97% ee | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and related structures is driven by the need to reduce environmental impact and improve process efficiency. uniroma1.it This involves the development of methodologies that minimize waste, avoid hazardous substances, and reduce energy consumption. uniroma1.itresearchgate.net Key strategies include the use of alternative energy sources like microwave and ultrasound, employing environmentally benign solvents, and designing reactions with high atom economy. nih.govscielo.org.za

Solvent-Free and Aqueous Reaction Conditions

A significant strategy in green synthesis is the reduction or elimination of volatile organic solvents. For the synthesis of dihydrobenzofuran derivatives, several solvent-free approaches have been developed. These include solid-state grinding protocols and microwave-irradiated reactions under neat (solvent-free) conditions. nih.gov Such methods not only reduce solvent waste but can also lead to shorter reaction times and improved yields. nih.gov

The use of water as a reaction medium is another cornerstone of green chemistry. While less common for the synthesis of the core dihydrobenzofuran structure, aqueous conditions have been utilized in precursor synthesis. For example, the preparation of a key intermediate, 2-phenoxy ethanol, can be conducted using an aqueous solution of sodium phenolate. google.com More directly, recent advances in asymmetric catalysis have enabled the use of water as a hydrogen source for the enantioselective hydrogenation of benzofurans to furnish chiral 2,3-dihydrobenzofurans. researchgate.net This approach avoids the need for high-pressure hydrogen gas and flammable organic solvents. researchgate.net The use of ethyl acetate (B1210297), a solvent with low toxicity and biodegradability, is also being explored as a greener alternative to chlorinated solvents like dichloromethane (B109758). mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comnih.gov Syntheses with high atom economy are inherently less wasteful. Addition and cycloaddition reactions are ideal in this regard, as they, in principle, incorporate all atoms from the starting materials into the product. nih.gov

Many modern synthetic routes to 2,3-dihydrobenzofurans are designed with high atom economy in mind. Catalytic [3+2] and [4+1] annulation reactions are prime examples where the core heterocyclic ring is constructed by bringing two components together with minimal generation of byproducts. nih.govnih.gov Similarly, intramolecular cyclization reactions, such as the hydroarylation of an allyl phenyl ether derivative, reconfigure an existing molecule, thereby maximizing atom economy. nii.ac.jp

One-pot and tandem reactions further contribute to waste reduction by eliminating the need for intermediate purification steps, which saves on solvents and materials. acs.org The Rh/Pd-catalyzed one-pot synthesis of chiral dihydrobenzofurans exemplifies this approach, where two distinct catalytic cycles are performed in the same vessel without isolation of the intermediate product. acs.orgacs.org

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of the required purity. The choice of technique depends on the physical properties of the compound (e.g., solid or oil), the nature of the impurities, and the scale of the synthesis.

Chromatographic Separations (e.g., Silica (B1680970) Gel Chromatography)

Silica gel column chromatography is the most common method for the purification of 2,3-dihydrobenzofuran derivatives. nih.govnih.gov This technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase. A non-polar eluent system, such as a mixture of ethyl acetate and a hydrocarbon like hexanes or petroleum ether, is typically employed. nih.govnih.gov For example, specific syntheses of dihydrobenzofuran derivatives report the use of eluents like 1:5 ethyl acetate/petroleum ether or 10% ethyl acetate in hexanes. nih.govnih.gov

For the separation of enantiomers, a specialized technique, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is required. researchgate.net Derivatized cyclodextrin-based CSPs have proven effective for resolving chiral dihydrobenzofurans. The choice of mobile phase, often a mixture of an organic modifier like acetonitrile (B52724) or methanol with water, is crucial for achieving baseline separation. researchgate.net

| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Purpose | Ref. |

| Column Chromatography | Silica Gel (200-300 mesh) | Ethyl acetate / Petroleum ether (1:5) | Product Purification | nih.gov |

| Flash Chromatography | Silica Gel | Ethyl acetate in Hexanes (10%) | Product Purification | nih.gov |

| Chiral HPLC | Hydroxypropyl β-cyclodextrin | Acetonitrile / Water | Enantiomeric Separation | researchgate.net |

Crystallization Methods

Crystallization is a powerful purification technique that can yield highly pure solid material. It is particularly advantageous for the final purification step after chromatography, as it can remove trace impurities and provide the compound in a stable, easily handled form. The ability of a compound to crystallize is also essential for its structural elucidation by X-ray crystallography. researchgate.net

While specific crystallization protocols for this compound are not extensively detailed in the literature, general methods involve dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly to form crystals. The choice of solvent is critical and is determined empirically. An alternative strategy in modern synthesis is the use of "group-assisted purification" (GAP) chemistry, where a reagent is chosen that induces the product to be a crystalline solid, thereby simplifying purification by avoiding the need for chromatography altogether. nih.govrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 2,3 Dihydrobenzofuran 2 Yl Methanol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a definitive technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol, the molecular formula is established as C₉H₉ClO₂ evitachem.com.

The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). This calculated exact mass is then compared with the experimentally measured mass from the HRMS instrument. The close agreement between the theoretical and experimental values, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula.

While specific experimental HRMS data for this compound is not widely published, a theoretical analysis predicts the expected m/z values for common adducts that would be observed. Electrospray ionization (ESI) is a common soft ionization technique that would likely protonate the molecule to form the [M+H]⁺ ion or form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Table 1: Theoretical HRMS Data for C₉H₉³⁵ClO₂

| Adduct | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₉H₉ClO₂ | 184.02856 |

| [M+H]⁺ | C₉H₁₀ClO₂ | 185.03639 |

| [M+Na]⁺ | C₉H₉ClNaO₂ | 207.01833 |

| [M-H]⁻ | C₉H₈ClO₂ | 183.02183 |

Data is predicted based on the molecular formula. Experimental verification is required.

The presence of a chlorine atom would be evident from the isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum would show two major peaks for each ion, separated by approximately 2 Da, with the peak corresponding to the ³⁵Cl isotope being three times more intense than the peak for the ³⁷Cl isotope, confirming the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete map of the molecular skeleton and connectivity can be assembled.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum can be divided into aromatic and aliphatic regions.

Aromatic Region (approx. 6.8-7.2 ppm): Three protons on the benzene (B151609) ring are expected. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet, reflecting their coupling to adjacent protons.

Dihydrofuran Ring (approx. 3.0-5.0 ppm): The protons on this five-membered ring form a complex spin system. The proton at C2 (the chiral center) would appear as a multiplet, coupled to the two diastereotopic protons at C3 and the protons of the hydroxymethyl group. The two protons at C3 would appear as distinct multiplets due to their different spatial environments.

Hydroxymethyl Group (approx. 3.6-3.8 ppm): The two protons of the -CH₂OH group would be diastereotopic and are expected to appear as a doublet of doublets, coupled to the proton at C2.

Hydroxyl Proton (variable): The -OH proton signal can appear over a broad chemical shift range and may be broadened due to chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. With broadband proton decoupling, each unique carbon atom typically appears as a single line.

Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the carbons of the benzene ring. The carbon attached to the oxygen (C7a) and the carbon attached to the chlorine (C5) would be found at the downfield end of this region.

Aliphatic Carbons (approx. 30-85 ppm): The spectrum would show three signals corresponding to the dihydrofuran ring and the hydroxymethyl group. The carbon of the chiral center (C2) would be in the range of 75-85 ppm, the methylene carbon of the furan (B31954) ring (C3) around 30-40 ppm, and the carbon of the hydroxymethyl group (-CH₂OH) around 60-70 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | ~4.9-5.1 (m) | ~80-85 |

| 3 | ~3.1-3.4 (m, 2H) | ~30-35 |

| 4 | ~7.1-7.2 (d) | ~128-130 |

| 5 | - | ~125-127 |

| 6 | ~6.8-6.9 (dd) | ~125-127 |

| 7 | ~6.7-6.8 (d) | ~110-112 |

| 3a | - | ~120-125 |

| 7a | - | ~158-160 |

| -CH₂OH | ~3.6-3.8 (dd) | ~63-68 |

| -OH | Variable | - |

Predicted values based on typical chemical shift ranges for similar structures. Experimental verification is necessary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and determining the through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between the proton at C2 and the protons at C3, as well as between the C2 proton and the hydroxymethyl protons. In the aromatic region, correlations between H4-H6 and H6-H7 would confirm their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H2 with C2, H3 with C3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations from the C2 proton to carbons C3, C3a, and C7a would confirm the connectivity around the dihydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. For example, NOE correlations between protons on the hydroxymethyl group and protons on the aromatic ring could help define the preferred conformation of the side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration, indicating the presence of the alcohol.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring and hydroxymethyl group would be observed as stronger bands just below 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether linkage (C-O-C) would produce a strong band around 1200-1250 cm⁻¹, and the primary alcohol C-O stretch would appear as another strong band around 1000-1050 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric bonds and the carbon skeleton.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3010-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Benzene Ring | C=C stretch | 1450-1600 |

| Aryl Ether (C-O-C) | C-O stretch | 1200-1250 |

| Primary Alcohol (C-O) | C-O stretch | 1000-1050 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide definitive proof of the compound's connectivity, conformational preferences in the solid state, and its absolute configuration if a single enantiomer is crystallized. The analysis of a suitable single crystal would yield precise bond lengths, bond angles, and torsion angles.

Although no published crystal structure for this compound is currently available, analysis of related benzofuran (B130515) structures suggests key features to expect.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is dictated by intermolecular forces. For this compound, several key interactions would be anticipated to govern the crystal packing:

Hydrogen Bonding: The primary and most significant interaction would be hydrogen bonding involving the hydroxyl group (-OH). The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This would likely lead to the formation of chains or dimeric motifs, which are common in the crystal structures of alcohols.

Halogen Bonding: The chlorine atom at the C5 position could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.

π-π Stacking: The aromatic benzofuran rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between carbon-hydrogen bonds and oxygen atoms or the aromatic π-system, would also play a role in optimizing the packing arrangement.

A full crystallographic study would provide a detailed map of these interactions, offering crucial insights into the supramolecular chemistry of this compound.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. For a given enantiomer, the CD spectrum will show characteristic positive or negative bands, known as Cotton effects, corresponding to specific electronic transitions.

These techniques are particularly useful for determining the enantiomeric excess (ee) of a sample. The magnitude of the CD signal or the optical rotation is directly proportional to the concentration difference between the two enantiomers. A sample with a higher proportion of one enantiomer will produce a stronger signal. By measuring the CD signal of an unknown sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated using the following relationship:

ee (%) = ([CD]sample / [CD]standard) × 100

For 2,3-dihydrobenzofuran (B1216630) derivatives, the chiroptical properties are typically dominated by the electronic transitions of the substituted benzene chromophore. The absolute configurations of these compounds are often determined by the signs of the Cotton effects associated with the ¹Lₑ (around 270-300 nm) or ¹Lₐ (around 220-240 nm) bands in their CD spectra. researchgate.net For example, a positive Cotton effect at a specific wavelength might be correlated with the S-configuration, while a negative effect would indicate the R-configuration.

The linear relationship between the CD signal and the enantiomeric excess allows for the creation of a calibration curve using samples of known ee values. This provides a rapid and reliable method for quality control in asymmetric synthesis.

| Enantiomeric Excess (ee %) of S-enantiomer | Molar Ellipticity [θ] at 280 nm (deg·cm²·dmol⁻¹) | Differential Absorption (Δε) at 280 nm (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 100% (Enantiopure S) | +5000 | +1.52 |

| 75% | +3750 | +1.14 |

| 50% | +2500 | +0.76 |

| 25% | +1250 | +0.38 |

| 0% (Racemic) | 0 | 0 |

| -50% (50% ee of R-enantiomer) | -2500 | -0.76 |

| -100% (Enantiopure R) | -5000 | -1.52 |

Chemical Transformations and Derivatization Strategies of 5 Chloro 2,3 Dihydrobenzofuran 2 Yl Methanol

Modification of the Primary Alcohol Functionality

The primary alcohol in (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol serves as a key site for functionalization. Standard organic transformations can be employed to convert this hydroxyl group into a range of other functional groups, thereby modifying the molecule's physical and chemical properties.

Esterification Reactions

Esterification of the primary alcohol can be achieved through several established methods. One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comrug.nl This is an equilibrium-driven process, often requiring the removal of water to achieve high yields. masterorganicchemistry.com Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. medcraveonline.com

These reactions yield the corresponding esters, introducing a variety of possible R-groups depending on the carboxylic acid or derivative used.

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine, Room Temp | (5-Chloro-2,3-dihydrobenzofuran-2-yl)methyl acetate (B1210297) |

| This compound | Benzoyl Chloride | Triethylamine, DCM | (5-Chloro-2,3-dihydrobenzofuran-2-yl)methyl benzoate |

| This compound | Benzoic Acid | H₂SO₄ (cat.), Toluene, Reflux | (5-Chloro-2,3-dihydrobenzofuran-2-yl)methyl benzoate |

Etherification Reactions

The synthesis of ethers from this compound is commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to furnish the ether product. The choice of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for this transformation.

Table 2: Plausible Etherification Reactions

| Reagent 1 | Reagent 2 | Solvent | Product |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide | THF | 5-Chloro-2-(methoxymethyl)-2,3-dihydrobenzofuran |

| Sodium Hydride (NaH) | Ethyl Bromide | DMF | 5-Chloro-2-(ethoxymethyl)-2,3-dihydrobenzofuran |

| Sodium Hydride (NaH) | Benzyl Bromide | THF | 2-(Benzyloxymethyl)-5-chloro-2,3-dihydrobenzofuran |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the reagents and conditions employed.

For the synthesis of the corresponding aldehyde, 5-chloro-2,3-dihydrobenzofuran-2-carbaldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or Dess-Martin periodinane (DMP) are effective for this transformation.

To obtain the carboxylic acid, 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid, stronger oxidizing agents are necessary. cymitquimica.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or the Jones reagent (CrO₃ in aqueous sulfuric acid). The existence of this carboxylic acid is confirmed by its commercial availability. cymitquimica.combldpharm.com

Table 3: Oxidation Reaction Pathways

| Starting Material | Reagent | Product | Functional Group |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 5-Chloro-2,3-dihydrobenzofuran-2-carbaldehyde | Aldehyde |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | Carboxylic Acid |

| This compound | Potassium Permanganate (KMnO₄) | 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | Carboxylic Acid |

Reactions on the Benzofuran (B130515) Ring System

The aromatic portion of the molecule provides a platform for substitutions that can introduce new functionalities, leveraging the directing effects of the existing chloro and alkoxy substituents.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) reactions introduce functional groups onto the benzene (B151609) ring. The position of substitution is dictated by the directing effects of the substituents already present. In this compound, the ring is substituted with a chloro group and the fused dihydrofuran ring, which acts as an alkoxy group.

Chloro Group : Deactivating and ortho-, para-directing. libretexts.org

Alkoxy Group (from the dihydrofuran ring) : Activating and ortho-, para-directing.

The activating alkoxy group is the dominant directing influence. Its ortho-positions are C7 and C5. Since C5 is already substituted with chlorine, the primary positions for electrophilic attack are C7 and the para-position, C4. The chloro group directs to its ortho-position (C4, C6) and para-position (C7). The combined effects suggest that electrophilic substitution will likely occur at the C4 and C7 positions.

Nitration : This can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comSulfonation : This reaction typically uses fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.comwikipedia.org This reaction is often reversible. wikipedia.orgmsu.edu

Table 4: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Predicted Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (5-Chloro-7-nitro-2,3-dihydrobenzofuran-2-yl)methanol and (5-Chloro-4-nitro-2,3-dihydrobenzofuran-2-yl)methanol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(Hydroxymethyl)-5-chloro-2,3-dihydrobenzofuran-7-sulfonic acid and 2-(Hydroxymethyl)-5-chloro-2,3-dihydrobenzofuran-4-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-chlorine bond at the C5 position is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the C5 position. nih.gov A variety of palladium precursors, ligands, and bases can be used to optimize the reaction. libretexts.org

Heck Reaction : The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction is an effective method for introducing vinyl groups at the C5 position of the benzofuran ring. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. libretexts.org

Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst (Example) | Base (Example) | Product (at C5) |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl |

| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-(4-Methoxyphenyl) |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 5-Styryl |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | n-Butyl 3-(2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-yl)acrylate |

Ring Opening and Rearrangement Reactions

The 2,3-dihydrobenzofuran (B1216630) ring system consists of a benzene ring fused to a dihydrofuran ring. This five-membered oxygen-containing heterocycle is a type of cyclic ether. Compared to highly strained three-membered rings like epoxides, the dihydrofuran ring is significantly more stable and less prone to ring-opening reactions. wikipedia.orgucl.ac.uk Cleavage of the ether linkage typically requires harsh reaction conditions, such as treatment with strong acids. wikipedia.orgyoutube.comlibretexts.org

Acid-Catalyzed Ring Opening

The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard method for breaking the C-O bond. masterorganicchemistry.comyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen, converting the hydroxyl group into a good leaving group (water, in the case of a cyclic ether that fully opens). youtube.commasterorganicchemistry.com Subsequently, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms. wikipedia.org

For this compound, two potential pathways for ring-opening exist:

Cleavage of the Alkyl C-O Bond: Nucleophilic attack at the C2 position would break the C2-O bond. This pathway resembles a standard SN2 reaction on a secondary carbon and would lead to the formation of a substituted phenol (B47542) with a halo-alcohol side chain.

Cleavage of the Aryl C-O Bond: Breaking the C7a-O bond is generally disfavored because nucleophilic substitution on an sp2-hybridized carbon of the aromatic ring is difficult. masterorganicchemistry.comyoutube.com

Therefore, under forcing acidic conditions (e.g., refluxing with concentrated HBr or HI), the most probable ring-opening product would result from the cleavage of the C2-O bond.

Rearrangement Reactions

Rearrangement reactions within the 2,3-dihydrobenzofuran skeleton are not common but can be induced under specific conditions, often involving the formation of a carbocation intermediate or catalysis by Lewis acids. Research on related structures has shown that Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols can lead to the formation of 3-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org This involves the migration of an aryl or alkyl group.

While specific rearrangement studies on this compound are not extensively documented, plausible pathways can be hypothesized based on general principles. For example, acid-catalyzed dehydration of the primary alcohol could lead to a carbocation, which might trigger a Wagner-Meerwein type of rearrangement. However, such reactions would likely require specific substrates and conditions to proceed efficiently.

Synthesis of Complex Derivatives and Conjugates

The primary alcohol functionality of this compound serves as a versatile handle for the synthesis of a wide range of more complex derivatives and conjugates. Standard organic transformations can be employed to modify this group, thereby altering the molecule's physical, chemical, and biological properties.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group can be readily transformed into other functional groups, which can then be used for further conjugation.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Oxidation | PCC, DMP, or Swern oxidation | Aldehyde (-CHO) |

| Jones reagent (CrO₃/H₂SO₄), KMnO₄ | Carboxylic acid (-COOH) | |

| Esterification | Acyl chloride or anhydride, pyridine | Ester (-OC(O)R) |

| Etherification | Alkyl halide, NaH (Williamson ether synthesis) | Ether (-OR) |

| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂X) |

| Tosylation/Mesylation | TsCl or MsCl, pyridine | Tosylate/Mesylate (-OTs/-OMs) |

These intermediate derivatives, particularly the aldehyde, carboxylic acid, and tosylate, are valuable for building more complex molecules. For instance, the carboxylic acid can be coupled with amines to form amides, or the tosylate can undergo nucleophilic substitution with a variety of nucleophiles to introduce new functionalities.

Application in the Synthesis of Bioactive Molecules

The 2,3-dihydrobenzofuran scaffold is a key component of several pharmaceutical drugs. The synthesis of these drugs illustrates how derivatives of the core structure can be incorporated into larger, more complex molecules. A relevant example is the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder. rasayanjournal.co.inresearchgate.net

The synthesis of Darifenacin involves the coupling of a functionalized 2,3-dihydrobenzofuran unit with a chiral pyrrolidine (B122466) derivative. niscpr.res.inchemicalbook.comgoogleapis.com In a typical synthetic route, 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) is reacted with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide in the presence of a base like potassium carbonate. chemicalbook.comgoogleapis.com This reaction forms a new carbon-nitrogen bond, conjugating the dihydrobenzofuran moiety to the rest of the complex structure.

While this synthesis does not start from this compound itself, it exemplifies a key strategy for derivatization: the preparation of an electrophilic dihydrobenzofuran derivative (like an alkyl halide) and its subsequent reaction with a nucleophilic partner to create a complex conjugate. A similar strategy could be applied starting from this compound by first converting the alcohol to a good leaving group (e.g., a tosylate or bromide) and then reacting it with a suitable nucleophile.

Biological Investigations of 5 Chloro 2,3 Dihydrobenzofuran 2 Yl Methanol: in Vitro and Mechanistic Studies

Target Identification and Receptor Binding Assays

Understanding how a compound interacts with specific biological molecules is a critical first step in drug discovery. For derivatives of (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol, research has centered on enzyme inhibition and receptor binding, particularly in pathways related to inflammation.

Enzyme Inhibition Studies (e.g., NF-kB, Prostaglandin (B15479496) Synthase)

Derivatives of the 5-chloro-2,3-dihydronaphtho[1,2-b]furan scaffold have been identified as potent inhibitors of nuclear factor kappa B (NF-κB) transcriptional activity. nih.gov NF-κB is a crucial protein complex that regulates immune responses and inflammation. Its inhibition is a key target for anti-inflammatory therapies. Studies on a specific derivative, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (also known as LINS01007), demonstrated significant reductions in NF-κB levels in the serum and tissues of mice with DSS-induced colitis. nih.gov

Furthermore, the same compound, LINS01007, was shown to decrease the levels of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) in the same colitis model. nih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that play a significant role in inflammatory processes. nih.gov The inhibition of both NF-κB and COX-2 highlights the anti-inflammatory potential of this class of compounds.

Ligand-Receptor Interaction Profiling (e.g., Histamine (B1213489) Receptors)

The interaction of this compound derivatives with histamine receptors has been a significant area of investigation. Histamine, a well-known mediator of allergic reactions and inflammation, exerts its effects through four different G protein-coupled receptors (H1R, H2R, H3R, and H4R). cellphysiolbiochem.comnih.gov The histamine H4 receptor (H4R) is primarily involved in inflammatory and immunological responses. cellphysiolbiochem.com

The compound 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) has been identified as a potent H4R antagonist with a pKi value of approximately 6.1-6.2. nih.govcellphysiolbiochem.com Binding assays confirmed that LINS01007 has a moderate to high affinity for H4R and also shows affinity for the histamine H3 receptor (H3R). cellphysiolbiochem.comresearchgate.net Functional assays indicated that it acts as an antagonist, blocking the receptor's activity without having intrinsic activity itself. researchgate.net This dual antagonism of H3R and H4R suggests potential applications in treating various inflammatory conditions. researchgate.net

Cellular Assays and Phenotypic Screening in Non-Human Cell Lines

Following target identification, cellular assays are employed to understand a compound's effect on whole cells. Studies on this compound derivatives have included cytotoxicity assessments and investigations into their modulation of specific cellular pathways in non-human cell lines.

General Cytotoxicity and Viability Assays (Excluding Human Cell Lines for Prohibited Content)

Evaluating the general toxicity of a compound is essential. The cytotoxicity of methanol (B129727) extracts from the plant Elaeis guineensis was tested on Vero cells, a non-cancerous kidney cell line from an African green monkey. The study determined the IC50 value, the concentration at which 50% of the cells are inhibited, to be 22 µg/mL for Vero cells. nih.gov While this study was not on the specific compound , it provides an example of cytotoxicity testing of methanol extracts on a non-human cell line.

Modulators of Specific Cellular Pathways (e.g., Anti-inflammatory, Anti-microbial, Anti-cancer, Anti-Alzheimer activities)

Anti-inflammatory Activities: In lipopolysaccharide (LPS)-stimulated mouse microglial cells, methanol extracts of Senna septemtrionalis were shown to significantly inhibit the production of nitric oxide (NO) and proinflammatory cytokines. mdpi.com Similarly, in LPS-stimulated RAW264.7 mouse macrophage cells, a novel benzofuran (B130515) hybrid compound demonstrated significant anti-inflammatory effects by down-regulating the secretion of pro-inflammatory factors like NO, COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com These studies showcase the anti-inflammatory potential of benzofuran-containing compounds in relevant murine cell lines.

Anti-microbial Activities: Methanol extracts from various medicinal plants have been investigated for their anti-microbial properties. For instance, extracts from Camellia japonica and Thuja orientalis significantly inhibited the growth of the dental pathogens Streptococcus mutans and Candida albicans. nih.gov Another study on the rhizomes of Alpinia officinarum found that the methanol-phase extract significantly inhibited the growth of five different species of pathogenic bacteria. nih.gov These findings suggest that compounds with a methanol-extractable nature, potentially including benzofuran derivatives, could possess anti-microbial activities.

Anti-cancer Activities: Novel 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, which share a structural similarity with the compound of interest, have demonstrated potent cytotoxicity against various cancer cell lines, including HCT-116 (human colon cancer), NCI-H23 (human lung cancer), and PC-3 (human prostate cancer). nih.gov One specific analog, which had a 5'-chloro group on the naphthofuran ring, exhibited outstanding cytotoxicity and NF-κB inhibitory activities. nih.gov The anti-cancer mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. foodandnutritionjournal.orgnih.gov

Anti-Alzheimer Activities: Novel benzofuran-azacyclic hybrids have been designed and evaluated for their potential in treating Alzheimer's disease. nih.gov These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes in the pathology of Alzheimer's. nih.gov Certain synthesized compounds showed dual inhibitory activity against both enzymes, suggesting that the benzofuran scaffold could be a promising starting point for the development of new anti-Alzheimer's therapies. nih.gov

Mechanistic Elucidation of Biological Activities

Investigating the molecular mechanisms behind observed biological activities provides a deeper understanding of a compound's function. For benzofuran-related compounds, mechanistic studies have often focused on key signaling pathways.

The anti-inflammatory effects of these compounds are frequently linked to the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.commdpi.com In LPS-stimulated mouse microglial cells, the anti-inflammatory activity was mediated through the dephosphorylation of MAPKs and the inhibition of NF-κB translocation into the nucleus. mdpi.com In RAW264.7 cells, a benzofuran derivative was found to significantly inhibit the phosphorylation levels of key proteins in both the NF-κB pathway (IKKα/IKKβ, IκBα, p65) and the MAPK pathway (ERK, JNK, p38). mdpi.com

In the context of Alzheimer's disease, in silico studies have helped to clarify the binding modes of benzofuran hybrids to their target enzymes. nih.gov For instance, the most promising compound was found to effectively occupy the substrate channel of the AChE enzyme and the catalytic cleft of the BACE-1 enzyme, thereby blocking their activity. nih.gov These mechanistic insights are crucial for the rational design and optimization of more potent and selective therapeutic agents based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies on the 5-chlorobenzofuran (B1360139) scaffold have revealed key structural features that dictate biological activity. Research into various derivatives has shown that substitutions at the C-2 position of the benzofuran ring are critical for cytotoxic activity against cancer cell lines. nih.gov

A series of 5-chlorobenzofuran-2-carboxamides were developed as potential apoptotic anticancer agents. nih.gov Within this series, modifications to the carboxamide moiety significantly influenced antiproliferative activity. For instance, compound 15 (structure not fully specified in the source) was identified as the most active derivative, demonstrating potency equivalent to the chemotherapy agent doxorubicin. nih.gov The SAR analysis indicated that the presence of an N-phenethyl carboxamide group can substantially enhance antiproliferative effects. nih.gov

Further studies on benzofuran derivatives have highlighted the importance of substituents on the core ring system. The addition of halogen-substituted rings has been observed to be detrimental, in some cases leading to a complete loss of cytotoxic activity. nih.gov Conversely, other modifications, such as the development of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans, have yielded potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov One such derivative, 2-[(4'-methoxyphenyl)methyl]-4-hydroxy-3-methyl-5-propyl-7-chlorobenzofuran, showed extremely high potency in inhibiting leukotriene biosynthesis in human leukocytes, with an IC50 value of 11 nM. nih.gov

These studies collectively underscore that the biological activity of the 5-chlorobenzofuran core can be finely tuned through specific substitutions at various positions, influencing outcomes from anticancer to anti-inflammatory effects.

Binding Kinetics and Thermodynamics

Detailed experimental data on the specific binding kinetics and thermodynamics of this compound with specific biological targets are not extensively available in the public scientific literature. Such studies, often conducted using techniques like isothermal titration calorimetry (ITC), are crucial for understanding the energetics of ligand-receptor interactions, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govclinpgx.org These thermodynamic parameters reveal whether a binding event is driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by an increase in entropy, often associated with the displacement of water molecules from the binding site. nih.govchemrxiv.org

Pre-clinical Pharmacological Profile Investigations (In Vitro and In Silico)

While specific pre-clinical data for this compound is limited, the profile of the structurally related morpholine (B109124) derivative, Viloxazine, provides a relevant case study for the types of in vitro and in silico investigations conducted for CNS-active compounds. The following sections detail the pharmacological profile of Viloxazine as a proxy to illustrate these key preclinical assessments.

In Vitro Metabolic Stability and Cytochrome P450 Inhibition Studies

The metabolic fate of a compound is a critical component of its preclinical profile. In vitro studies are essential for predicting in vivo clearance and potential drug-drug interactions.

Metabolic Stability: The primary metabolic pathway for Viloxazine in humans is 5-hydroxylation, a reaction mediated predominantly by the cytochrome P450 enzyme CYP2D6. drugbank.comnih.govtandfonline.comresearchgate.net This is followed by glucuronidation via UGT1A9 and UGT2B15 to form 5-hydroxyviloxazine (B12724933) glucuronide, the major metabolite found in plasma. drugbank.comnih.gov In vitro studies using human hepatocytes showed that only about 10% of Viloxazine was metabolized over a 120-minute incubation period, indicating significantly higher metabolic stability in humans compared to preclinical species like rats and dogs. tandfonline.com

Cytochrome P450 (CYP) Inhibition: Viloxazine has been extensively profiled for its potential to inhibit major CYP450 enzymes. In vitro assays using human liver microsomes identified Viloxazine as a potent, reversible inhibitor of CYP1A2. tandfonline.com It also demonstrates weak inhibitory effects on CYP2D6 and CYP3A4. nih.goveunetworkadultadhd.com No significant inhibition was observed for CYP2C8, CYP2C9, or CYP2C19. tandfonline.com These findings are crucial for predicting potential drug-drug interactions where co-administered drugs are substrates of these enzymes.

| CYP Isozyme | Result (IC50 in µM) | Classification |

|---|---|---|

| CYP1A2 | 0.269 | Strong Inhibitor |

| CYP2B6 | 184 | Weak Inhibitor |

| CYP2D6 | 141 | Weak Inhibitor |

| CYP3A4/5 (Midazolam) | 221 | Weak Inhibitor |

| CYP3A4/5 (Testosterone) | 352 | Weak Inhibitor |

| CYP2C8 | >1010 | No Significant Inhibition |

| CYP2C9 | >1010 | No Significant Inhibition |

| CYP2C19 | >1010 | No Significant Inhibition |

Plasma Protein Binding Assays

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target. The unbound fraction is the pharmacologically active portion. For Viloxazine, plasma protein binding has been determined to be in the range of 76% to 82% in humans. drugbank.comnih.gov This moderate level of binding is consistent across a blood concentration range of 0.5 mcg/mL to 10 mcg/mL. drugbank.comnih.gov

Blood-Brain Barrier Permeability Prediction (In Vitro/In Silico)

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is a prerequisite. Viloxazine is approved for the treatment of ADHD, an indication that requires CNS activity. mayoclinic.org Its mechanism involves modulating neurotransmitter levels in the prefrontal cortex, which confirms its ability to penetrate the brain. drugbank.comnih.gov The development history of Viloxazine shows it was specifically synthesized from beta-blocker precursors by modifying the side chain to a morpholine ring to enhance its ability to cross the BBB. wikipedia.org In vivo microdialysis studies in rats have confirmed the presence of Viloxazine in the prefrontal cortex and its effect on increasing extracellular levels of norepinephrine, dopamine, and serotonin, providing definitive evidence of BBB permeability. nih.govnih.gov

Computational and Theoretical Chemistry Studies on 5 Chloro 2,3 Dihydrobenzofuran 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. derpharmachemica.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. nih.govosti.gov

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. For a flexible molecule like (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol, which has a rotatable hydroxymethyl group at the C2 position of the dihydrofuran ring, multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. Computational studies on related benzofuran (B130515) structures have successfully used DFT methods to determine key geometric parameters. nih.gov For instance, in a study on a different benzofuran derivative, the benzofuran unit was found to be essentially planar. nih.gov For this compound, calculations would focus on the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the methanol (B129727) substituent relative to the dihydrobenzofuran ring system.

Table 1: Predicted Geometric Parameters for a Dihydrobenzofuran Analog (Note: This data is illustrative, based on typical values for related structures, as specific data for this compound is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O (furan ring) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-O-C (furan ring) | ~106° |

Electronic Structure and Frontier Molecular Orbitals (FMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. derpharmachemica.com A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

For derivatives of benzofuran, studies show that the HOMO is often located over the fused ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net For this compound, the chlorine atom and the hydroxymethyl group would be expected to influence the energies and spatial distributions of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Analog

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO | -1.5 eV | Region of electron acceptance (electrophilic character) |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. researchgate.net By calculating properties like vibrational frequencies and electronic transition energies, computational models can generate theoretical spectra that aid in the interpretation of experimental results. derpharmachemica.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental spectrum. Such calculations can help assign specific peaks to particular vibrational modes (e.g., O-H stretch, C-Cl stretch, aromatic C-H bend). For benzofuran itself, characteristic peaks for C-C, C-H, and C-O vibrations have been assigned using these methods. researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning signals in experimental NMR spectra and confirming the molecule's structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. This provides information on the wavelengths of maximum absorption (λmax) and helps understand the electronic nature of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These methods are central to drug discovery and help in understanding the potential biological activity of a compound. nih.gov

Binding Affinity Estimation and Interaction Analysis

Molecular docking involves placing the ligand into the binding site of a target protein in various orientations and conformations to find the most favorable binding mode. asianpubs.org Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger, more stable interaction. researchgate.net

Docking studies on various benzofuran derivatives have been performed to explore their potential as inhibitors for targets like DNA gyrase and various kinases. nih.govasianpubs.org Such a study for this compound would identify key interactions, such as hydrogen bonds (e.g., involving the hydroxyl group), hydrophobic interactions, and potential halogen bonds (involving the chlorine atom), that stabilize the ligand-protein complex. Following docking, MD simulations can be run to observe the dynamic stability of the predicted binding pose over time, providing a more realistic view of the interaction in a simulated physiological environment.

Table 3: Example of Molecular Docking Results for a Benzofuran Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| PI3Kα | -8.5 | Val851, Ser774 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. eurjchem.comnih.gov

A QSAR study involving this compound would require a dataset of related benzofuran analogs with experimentally measured biological activities against a specific target. mdpi.com For each compound in the series, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Describing molecular connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a selection of these descriptors with the observed activity. eurjchem.com A robust QSAR model for a series of benzofuran derivatives could predict the activity of this compound and guide the design of new analogs with potentially improved efficacy. nih.gov Studies on benzofuran and indole (B1671886) derivatives have successfully used QSAR to build predictive models for anticancer activity. eurjchem.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular size and polarizability |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Descriptor Calculation and Selection

In the computational analysis of this compound and related benzofuran derivatives, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. A wide array of descriptors can be generated, categorized into several classes including constitutional, topological, geometric, and quantum-chemical descriptors.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to obtain electronic descriptors that play a significant role in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These descriptors provide deep insights into the molecule's reactivity and interaction potential. For a compound like this compound, these calculations would yield values for:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's electron-donating ability.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's electron-accepting ability.

Energy Gap (EHOMO-ELUMO): Indicates chemical reactivity and stability.

Dipole Moment: Measures the polarity of the molecule.